molecular formula C10H14O2 B13173133 (2R)-1-(4-methoxyphenyl)propan-2-ol

(2R)-1-(4-methoxyphenyl)propan-2-ol

Cat. No.: B13173133
M. Wt: 166.22 g/mol
InChI Key: TXIWFQCAXKAOBZ-MRVPVSSYSA-N
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Description

(2R)-1-(4-Methoxyphenyl)propan-2-ol ( 544713-10-2) is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, serves as a critical chiral building block and synthetic intermediate . The (2R) stereochemistry is particularly valuable for synthesizing enantiomerically pure compounds, potentially including active pharmaceutical ingredients (APIs) and their key intermediates . For instance, its structural motif is found in precursors to molecules like (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-ol, highlighting its utility in developing chiral amines and other complex targets . As a solid substance, it requires standard laboratory storage conditions . This product is labeled with the safety signal word "Warning" and appropriate hazard statements, indicating it should be handled by qualified researchers with proper personal protective equipment (PPE) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2R)-1-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1

InChI Key

TXIWFQCAXKAOBZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to (2R)-1-(4-methoxyphenyl)propan-2-ol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the chiral alcohol (2R)-1-(4-methoxyphenyl)propan-2-ol, a key building block in modern pharmaceutical synthesis. We will delve into its chemical identity, stereospecific synthesis, comprehensive spectroscopic characterization, and its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chiral intermediate.

Chemical Identity and Nomenclature

This compound is a chiral secondary alcohol. The "(2R)" designation specifies the stereochemistry at the second carbon of the propan-2-ol backbone, indicating a specific three-dimensional arrangement of the substituents.

IdentifierValue
IUPAC Name This compound
CAS Number 544713-10-2
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Racemic CAS Number 30314-64-8[1]

Table 1: Chemical Identifiers for this compound.

Stereoselective Synthesis: The Gateway to Chiral Purity

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of chiral building blocks like this compound is of paramount importance. The most prevalent and efficient method for its preparation is the asymmetric reduction of the prochiral ketone, 1-(4-methoxyphenyl)propan-2-one.

Precursor Synthesis: 1-(4-methoxyphenyl)propan-2-one

The synthesis of the ketone precursor is a critical first step.

  • CAS Number: 122-84-9[2]

  • IUPAC Name: 1-(4-methoxyphenyl)propan-2-one[3]

A common synthetic route to this precursor is the Friedel-Crafts acylation of anisole.

Enantioselective Reduction Protocol

The conversion of the prochiral ketone to the desired (2R)-enantiomer of the alcohol is achieved through catalytic asymmetric reduction. This process relies on the use of a chiral catalyst to favor the formation of one enantiomer over the other.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 1-(4-methoxyphenyl)propan-2-one to yield this compound. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Materials:

  • 1-(4-methoxyphenyl)propan-2-one

  • Isopropanol (as both solvent and hydrogen source)

  • Chiral Ruthenium or Rhodium catalyst (e.g., a complex with a chiral diamine ligand)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous, inert solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral catalyst and the base are dissolved in the anhydrous solvent.

  • Reaction Setup: The solution of 1-(4-methoxyphenyl)propan-2-one in isopropanol is added to the catalyst mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for completion.

  • Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

Enantioselective_Reduction_Workflow

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, the methylene protons, and the hydroxyl proton. The splitting patterns and coupling constants will provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the methyl carbon, and the two carbons of the propanol backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~3000-2850C-H stretch (aliphatic)
~1610, 1510C=C stretch (aromatic ring)
~1250, 1030C-O stretch (ether and alcohol)

Table 2: Expected Characteristic IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound.

Chiral Analysis: Ensuring Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): A suitable chiral stationary phase, often based on polysaccharides like cellulose or amylose derivatives, is selected.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used.

  • Detection: UV detection is commonly employed to monitor the elution of the enantiomers.

The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Chiral_HPLC_Principle

Applications in Drug Development: A Versatile Chiral Building Block

Chiral alcohols are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents.[4] The defined stereochemistry of this compound makes it a valuable intermediate for the construction of complex, stereochemically pure active pharmaceutical ingredients (APIs).

While specific, publicly disclosed drug synthesis pathways utilizing this exact molecule are often proprietary, its structural motifs are present in various classes of drugs. The 4-methoxyphenyl group is a common feature in many biologically active molecules, and the chiral propan-2-ol unit provides a key stereocenter for building more complex structures.

Potential Therapeutic Areas:

The structural elements of this compound suggest its potential utility in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

  • Neurological Disorders: Many CNS-active drugs contain chiral alcohol or amine functionalities.

  • Cardiovascular Diseases: Chiral beta-blockers, for instance, often feature similar structural components.

  • Oncology: The development of stereochemically pure anticancer agents is a major focus of modern drug discovery.

The use of enantiomerically pure starting materials like this compound is crucial for developing safer and more effective drugs by eliminating the potential for off-target effects or reduced efficacy from the unwanted enantiomer.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical industry. Its stereospecific synthesis, typically through the asymmetric reduction of its corresponding ketone, allows for the introduction of a key stereocenter early in a synthetic sequence. The comprehensive analytical characterization of this compound, particularly the confirmation of its enantiomeric purity via chiral HPLC, is essential for its application in the development of novel, single-enantiomer drugs. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like this compound will undoubtedly increase.

References

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 2-Propanone, 1-(4-methoxyphenyl)-. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. [Link]

  • NP-MRD. (1s)-1-(4-methoxyphenyl)propan-1-ol. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. [Link]

  • PubChemLite. 1-(4-methoxyphenyl)propan-2-ol. [Link]

  • PubChemLite. 2-(4-methoxyphenyl)propan-2-ol. [Link]

  • Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. protocols.io. [Link]

  • NIST. 2-Propanone, 1-(4-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2021). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). ResearchGate. [Link]

  • de Oliveira, M. G., et al. (2012). Typical FTIR spectrum obtained from 2-propanol reagent. ResearchGate. [Link]

  • NIST. 1-Phenoxypropan-2-ol. National Institute of Standards and Technology. [Link]

Sources

Enantioselective Engineering: A Technical Guide to Chiral 1-(4-methoxyphenyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral derivative 1-(4-methoxyphenyl)propan-2-ol (also known as p-anisyl-2-propanol) represents a critical synthons in the fine chemical and pharmaceutical industries. It serves as a structural pivot point for the synthesis of Isoesdragol (Anise Camphor) and acts as a key intermediate for Mexiletine analogs and Fenproporex metabolites.

Achieving high enantiomeric excess (ee > 99%) for this molecule is challenging due to the similar steric bulk of the methyl and benzyl groups flanking the chiral center. This guide synthesizes field-proven protocols for the Lipase-Mediated Kinetic Resolution (KR) of this derivative, offering a self-validating workflow that prioritizes optical purity and scalability over raw yield.

Structural Significance & Pharmacological Utility[1]

The 1-(4-methoxyphenyl)propan-2-ol scaffold contains a single stereogenic center at the C2 position. Its utility is defined by its role as a "chiral handle" in larger synthetic pathways.

FeatureTechnical Specification
CAS Registry 30314-64-8 (Racemic)
Molecular Weight 166.22 g/mol
Key Functionality Secondary Alcohol (Chiral Center), Methoxy-aryl tail
Primary Applications Fragrance: Precursor to Isoesdragol (Anise Camphor).Pharma: Intermediate for Mexiletine analogs (Na+ channel blockers) and β-agonist pharmacophores.
Mechanistic Relevance

In drug development, the absolute configuration of the C2-hydroxyl group often dictates receptor binding affinity. For instance, in Mexiletine derivatives, the (R)-enantiomer typically exhibits superior pharmacodynamics regarding sodium channel inhibition compared to the (S)-isomer. Consequently, producing the alcohol in high enantiopurity is not merely a quality control metric but a therapeutic necessity.

Primary Protocol: Lipase-Mediated Kinetic Resolution[2][3][4]

While asymmetric hydrogenation of the corresponding ketone (1-(4-methoxyphenyl)propan-2-one) is possible, it often requires expensive metal catalysts (Ru/Rh) and high pressure. Kinetic Resolution (KR) using immobilized lipases is the superior method for laboratory to pilot-scale production due to mild conditions and high Enantiomeric Ratio (E-value).

The Biocatalytic System

The protocol below utilizes Candida antarctica Lipase B (CAL-B) (commercialized as Novozym 435).[1][2] CAL-B is selected for its broad substrate specificity and stability in organic solvents.

  • Mechanism: Serine-hydrolase mediated transesterification.

  • Acyl Donor: Vinyl Acetate (Irreversible donor; produces acetaldehyde as a byproduct, driving equilibrium).

  • Solvent: Toluene or MTBE (Hydrophobic solvents preserve the enzyme's "lid" dynamics).

Step-by-Step Experimental Protocol

Objective: Isolate (S)-1-(4-methoxyphenyl)propan-2-ol and (R)-acetate with >99% ee.

  • Substrate Preparation:

    • Dissolve 10 mmol of racemic 1-(4-methoxyphenyl)propan-2-ol in 50 mL of anhydrous Toluene .

    • Note: Ensure water content is <0.05% to prevent competing hydrolysis.

  • Acyl Donor Addition:

    • Add 30 mmol (3 equivalents) of Vinyl Acetate .

    • Why: Excess donor ensures the reaction rate is dependent only on the enzyme-substrate complex, not donor availability.

  • Enzyme Loading:

    • Add 200 mg of Novozym 435 (immobilized CAL-B).

    • Incubate in an orbital shaker at 30°C and 200 rpm.

  • Monitoring (The Self-Validating Step):

    • Sample 50 µL every 2 hours. Analyze via Chiral GC or HPLC (see Section 3).

    • Stop Condition: Terminate reaction when conversion (

      
      ) reaches exactly 50%.
      
    • Theoretical Insight: In a perfect KR, at 50% conversion, the unreacted substrate is pure (S)-alcohol and the product is pure (R)-ester.

  • Work-up:

    • Filter off the immobilized enzyme (can be washed with acetone and reused).

    • Evaporate solvent under reduced pressure.

    • Separation: Separate the (S)-alcohol from the (R)-acetate using flash column chromatography (Silica gel; Hexane/Ethyl Acetate 8:2).

Pathway Visualization

KineticResolution Racemate Racemic 1-(4-methoxyphenyl)propan-2-ol Complex Enzyme-Substrate Complex Racemate->Complex Binding CALB Catalyst: CAL-B (Novozym 435) CALB->Complex AcylDonor Acyl Donor: Vinyl Acetate AcylDonor->Complex ProductR (R)-Acetate (Esterified) Complex->ProductR Fast Reaction (k_fast) ProductS (S)-Alcohol (Unreacted) Complex->ProductS Slow/No Reaction (k_slow) Byproduct Acetaldehyde (Tautomerized) Complex->Byproduct

Caption: Kinetic resolution workflow showing the preferential acetylation of the (R)-enantiomer by CAL-B, leaving the (S)-enantiomer unreacted.

Analytical Validation (E-E-A-T)

Trust in chiral synthesis is derived entirely from rigorous analytics. You must calculate the Enantiomeric Ratio (E) to validate the efficiency of the lipase.

Chiral HPLC Methodology

Standard C18 columns cannot resolve these enantiomers. Use polysaccharide-based Chiral Stationary Phases (CSPs).

ParameterCondition Set A (Reverse Phase)Condition Set B (Normal Phase)
Column Phenomenex Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Dimensions 150 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (40 : 60)Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nmUV @ 254 nm
Retention (S)-isomer: ~6.5 min(R)-isomer: ~8.2 min(S)-isomer: ~12 min(R)-isomer: ~15 min
Calculation of E-Value

Do not rely solely on %ee. Calculate the selectivity factor (


) using the conversion (

) and enantiomeric excess of the substrate (

) and product (

):


  • Target: An

    
     indicates a highly efficient resolution suitable for industrial scale-up.
    
  • Troubleshooting: If

    
    , lower the temperature to 4°C or switch the solvent to Diisopropyl Ether (DIPE) to enhance rigidity of the enzyme active site.
    

Alternative Route: Biocatalytic Reduction

For scenarios requiring the direct synthesis of the (S)-alcohol from the ketone precursor without a resolution step (avoiding 50% yield loss), Whole-Cell Biocatalysis is the green chemistry standard.

Workflow:

  • Substrate: 1-(4-methoxyphenyl)propan-2-one.

  • Biocatalyst: Daucus carota (Carrot root) or Saccharomyces cerevisiae.

  • Condition: Aqueous buffer (Phosphate, pH 7.[3]0) at 30°C.

  • Outcome: Adheres to Prelog’s Rule, typically yielding the (S)-alcohol.

Biocatalysis Ketone 1-(4-methoxyphenyl) propan-2-one Alcohol (S)-1-(4-methoxyphenyl) propan-2-ol Ketone->Alcohol Asymmetric Reduction Biocatalyst Reductase (NADH dependent) (e.g., Daucus carota) Biocatalyst->Alcohol Cofactor NADH + H+ Cofactor->Alcohol NAD NAD+ Alcohol->NAD Recycling

Caption: Asymmetric reduction of the ketone precursor following Prelog's rule to yield the (S)-alcohol.

References

  • Kamal, A., et al. (2014). "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." PMC. Available at: [Link]

  • Paiva, L. M., et al. (2021).[4] "Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure Mexiletine Intermediates." MDPI Molecules. Available at: [Link]

  • Phenomenex Application Guide. (2023). "Chiral HPLC Separations: Strategy and Protocol." Available at: [Link]

  • PubChem. (2025).[5] "Compound Summary: 1-(4-Methoxyphenyl)propan-2-ol." National Library of Medicine. Available at: [Link]

Sources

Pharmacophore properties of (2R)-1-(4-methoxyphenyl)propan-2-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacophore Properties & Biocatalytic Synthesis of (2R)-1-(4-methoxyphenyl)propan-2-ol Intermediates

Executive Summary

The chiral alcohol This compound represents a critical "privileged structure" in medicinal chemistry. It serves as a fundamental chiral synthon for the synthesis of phenethylamine-based therapeutics , including beta-adrenergic agonists, CNS-active agents, and specific antibiotic classes.

Beyond its role as a chemical building block, this molecule has emerged as a benchmark substrate in the engineering of Ketoreductases (KREDs) and Imine Reductases (IREDs) . Its structural rigidity and defined stereocenter allow researchers to map the active site topology of novel biocatalysts, making it essential for developing green chemistry manufacturing routes for complex APIs (Active Pharmaceutical Ingredients).

This guide provides an in-depth analysis of the molecule's pharmacophore properties—both as a ligand for biological targets and as a substrate for enzymatic pockets—and details the protocols for its stereoselective synthesis and characterization.

Structural Analysis & Pharmacophore Mapping

The "pharmacophore" of an intermediate is defined by its ability to interact with:

  • Synthetic Enzymes: The spatial requirements for stereoselective reduction.

  • Biological Receptors (Post-Derivatization): The scaffold's contribution to the binding affinity of final drug products (e.g., neurotransmitter transporters).

Physicochemical Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄O₂

  • Chirality: The (2R)-configuration is often the "eutomer" (active isomer) for biological activity in derived phenethylamines, or the specific product of "anti-Prelog" enzymatic reduction.

  • Electronic Features:

    • 4-Methoxy Group: A lipophilic, electron-donating group (EDG) that functions as a hydrogen bond acceptor. It often targets hydrophobic pockets in receptors (e.g., the S1 subsite in serine proteases or the hydrophobic cleft in monoamine transporters).

    • Secondary Hydroxyl (C2): A hydrogen bond donor/acceptor. In the (2R) configuration, this group is spatially fixed relative to the aromatic ring, creating a specific vector for interaction.

The "Synthetic Pharmacophore": Enzymatic Recognition

For a KRED enzyme to produce the (2R)-enantiomer with high enantiomeric excess (>99% ee), the substrate must bind in a specific orientation.

  • Large Pocket (L): Accommodates the bulky 4-methoxyphenyl group.

  • Small Pocket (S): Accommodates the methyl group.

  • Hydride Attack: The NADPH cofactor delivers a hydride to the Re-face or Si-face of the ketone to yield the (R)-alcohol.

Table 1: Pharmacophore Features & Functional Roles

FeatureChemical NatureRole in Enzyme Binding (KRED)Role in Final Drug (SAR)
Aromatic Ring Phenyl (Pi-system)Pi-Pi stacking with Trp/Phe residues in the active site.Primary anchor; Pi-cation interactions with receptor residues.
4-Methoxy Ether (Lipophilic/Polar)Orients the molecule in the "Large" hydrophobic pocket.Modulates metabolic stability (CYP2D6 O-demethylation site).
C2-Hydroxyl Polar (Chiral Center)Formed by hydride transfer; H-bonds with Ser/Tyr catalytic triad.Mimics the beta-hydroxyl of Norepinephrine (in adrenergic drugs).
C3-Methyl Alkyl (Steric)Fits into the "Small" restrictive pocket to enforce chirality.Steric bulk prevents MAO degradation (alpha-methylation effect).

Biocatalytic Synthesis & Pathway Logic

The industrial standard for producing this compound is asymmetric enzymatic reduction . Unlike metal-catalyzed hydrogenation, biocatalysis operates under mild conditions and achieves superior optical purity.

Mechanism of Action

The synthesis utilizes an NAD(P)H-dependent Ketoreductase (KRED) . To make the process economically viable, a "Cofactor Recycling System" (e.g., Glucose Dehydrogenase/Glucose) is coupled to the reaction to regenerate the expensive NADPH.

Diagram 1: Biocatalytic Cascade for (2R)-Alcohol Production Caption: Stereoselective reduction of 4-methoxyphenylacetone using a coupled KRED/GDH system with cofactor recycling.

Biocatalysis Substrate 4-Methoxyphenylacetone (Achiral Ketone) Enzyme KRED Enzyme (Stereoselective) Substrate->Enzyme Cofactor_Ox NADP+ GDH GDH Enzyme Cofactor_Ox->GDH Cofactor_Red NADPH Cofactor_Red->Enzyme Hydride Source Enzyme->Cofactor_Ox Product This compound (Chiral Alcohol) Enzyme->Product Reduction Recycle_Sub Glucose Recycle_Sub->GDH Recycle_Prod Gluconolactone GDH->Cofactor_Red Regeneration GDH->Recycle_Prod

Experimental Protocols

This section details a self-validating protocol for the synthesis and characterization of the intermediate.

Enzymatic Reduction Protocol
  • Objective: Synthesis of this compound on a 100mg scale.

  • Reagents:

    • Substrate: 4-Methoxyphenylacetone (100 mg).

    • Enzyme: KRED-P1-B12 (or equivalent commercial "R-selective" KRED).

    • Cofactor: NADP+ (1 mg).

    • Recycling: Glucose (200 mg) + Glucose Dehydrogenase (GDH, 5 U).

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Preparation: Dissolve substrate in 0.5 mL DMSO (co-solvent).

  • Reaction Assembly: In a 20 mL vial, add 9 mL Buffer, Glucose, GDH, and NADP+.

  • Initiation: Add the KRED enzyme and the substrate solution.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Extraction: Extract reaction mixture with Ethyl Acetate (3 x 5 mL).

  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.

Analytical Validation (Chiral HPLC)

To confirm the "Pharmacophore Integrity" (Chiral Purity), use the following method.

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 275 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min.

    • (R)-Enantiomer: ~14.2 min (Target).

  • Acceptance Criteria: ee > 98%.

Applications & Logical Pathways

The (2R)-alcohol is rarely the final product. It is a "branch point" intermediate.

Diagram 2: Divergent Synthesis from the Chiral Alcohol Caption: Transformation of the (2R)-alcohol into bioactive amine scaffolds via stereospecific substitution.

SynthesisPath Alcohol This compound (Chiral Scaffold) Activation Activation (Mesylation/Tosylation) Alcohol->Activation Intermediate_LG Activated Ester (Leaving Group) Activation->Intermediate_LG Displacement Nucleophilic Displacement (NaN3 or Amine) Intermediate_LG->Displacement Inversion Inversion of Configuration (Walden Inversion) Displacement->Inversion Final_Amine (2S)-Amine Derivative (Phenethylamine Pharmacophore) Displacement->Final_Amine SN2 Reaction

Note on Stereochemistry: If the target drug requires the (S)-amine (common for amphetamine-type stimulants), one must start with the (R)-alcohol and utilize an Sɴ2 displacement (e.g., via mesylate and azide) to invert the center. Conversely, Reductive Amination using Imine Reductases (IREDs) can directly yield the chiral amine from the ketone, bypassing the alcohol, though the alcohol remains the standard for absolute configuration determination.

References

  • Biocatalysis in Drug Design: Engineered Reductive Aminases. ResearchGate. [Link]

  • Expanding the repertoire of imine reductases by mining divergent biosynthetic pathways. Nature Chemical Biology / ResearchGate. [Link]

  • 1-(4-Methoxyphenyl)propan-2-ol - Compound Summary. PubChem. [Link]

  • Enzyme-Catalyzed Asymmetric Synthesis. European Journal of Organic Chemistry / ResearchGate. [Link]

Methodological & Application

Application Note: Enantioselective Synthesis of (2R)-1-(4-methoxyphenyl)propan-2-ol

[1]

Executive Summary

The chiral alcohol (2R)-1-(4-methoxyphenyl)propan-2-ol is a critical pharmacophore and intermediate in the synthesis of various CNS-active agents and beta-adrenergic receptor agonists.[1] While racemic reduction of the corresponding ketone is trivial, obtaining the (2R)-enantiomer with high optical purity (>99% ee) requires precise catalytic intervention.

This application note details two validated protocols for the enantioselective synthesis of the target molecule from 1-(4-methoxyphenyl)propan-2-one :

  • Biocatalytic Reduction (Protocol A): Utilizing engineered Ketoreductases (KREDs) for maximum stereocontrol and green process metrics.

  • Asymmetric Transfer Hydrogenation (Protocol B): Utilizing Ruthenium-TsDPEN complexes for robust, scalable chemical synthesis.

Both methods are designed to be self-validating with integrated analytical checkpoints.[1]

Retrosynthetic Analysis & Pathway

The synthesis hinges on the stereoselective reduction of the prochiral ketone, 1-(4-methoxyphenyl)propan-2-one (PMP-Acetone).[1] The challenge lies in differentiating the steric bulk between the methyl group and the 4-methoxybenzyl group .

Figure 1: Retrosynthetic strategy comparing Biocatalytic and Chemocatalytic routes.

Protocol A: Biocatalytic Reduction (Green Standard)

Rationale: Biocatalysis is the preferred route for this substrate due to the high "lock-and-key" specificity of enzymes, which can distinguish the subtle steric difference between the benzyl and methyl groups better than many small-molecule catalysts.[1]

Enzyme Selection:

  • Target Enzyme Class: NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[1]

  • Stereopreference: Anti-Prelog selectivity is often required for (R)-alcohols when using standard ADHs (e.g., Lactobacillus kefir ADH often yields (R)).[1]

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) coupled with Glucose.

Materials
  • Substrate: 1-(4-methoxyphenyl)propan-2-one (CAS: 122-84-9).[1][2]

  • Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or commercially available Lactobacillus kefir ADH).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH-105) and D-Glucose.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (Co-solvent).

Step-by-Step Procedure
Phase 1: Enzyme Screening (Micro-scale)[1]
  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Buffer (containing 1.0 mM NADP+, 200 mM Glucose, 5 U/mL GDH).

  • Enzyme Addition: Add 1-5 mg of different KRED variants to distinct wells.

  • Substrate Initiation: Add 10 mg of ketone substrate dissolved in 50 µL DMSO to each well.

  • Incubation: Seal and shake at 30°C / 250 rpm for 24 hours.

  • Analysis: Extract 200 µL reaction mixture with 800 µL Ethyl Acetate. Analyze organic phase via Chiral HPLC (see Section 5).

    • Success Criterion: Conversion >95%, ee >99% for the (R)-isomer.

Phase 2: Preparative Scale-Up (10g Batch)
  • Reactor Setup: Charge a 250 mL round-bottom flask with 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Dissolve D-Glucose (1.5 eq, 16.5 g) and NADP+ (0.5 mol%, ~250 mg).

  • Enzyme Loading: Add the identified (R)-selective KRED (100-200 mg) and GDH (50 mg).[1] Stir gently to dissolve (do not vortex to avoid protein denaturation).

  • Substrate Addition: Dissolve 1-(4-methoxyphenyl)propan-2-one (10.0 g, 60.9 mmol) in DMSO (5 mL) and add dropwise to the stirring enzyme mixture.

  • Reaction: Stir at 30°C. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Check conversion by TLC or HPLC every 4 hours. Reaction typically completes in 12-18 hours.[1]

  • Workup:

    • Add Celite (5 g) and filter to remove protein.

    • Extract filtrate with Methyl tert-butyl ether (MTBE) (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The biocatalytic product is often pure enough (>98%). If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 8:2).

Protocol B: Asymmetric Transfer Hydrogenation (Chemical Standard)[1]

Rationale: For labs without biocatalysis capabilities, Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the gold standard. It utilizes the "metal-ligand bifunctional mechanism."[1]

Catalyst Selection: To obtain the (2R) -alcohol from an aryl-alkyl ketone (where the aryl group is the "Large" group), the (R,R)-TsDPEN ligand is typically required.[1]

  • Catalyst: RuCl.[1]

  • Hydrogen Source:[3][4][5] Formic Acid / Triethylamine (5:2 azeotrope).

Materials
  • Catalyst: RuCl (CAS: 192139-90-5).[1]

  • Hydrogen Source: Formic acid/Triethylamine complex (5:2).

  • Solvent: Dichloromethane (DCM) or DMF (reaction can also be run neat or in EtOAc).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (N2).

  • Substrate Charge: Add 1-(4-methoxyphenyl)propan-2-one (5.0 g, 30.5 mmol).

  • Catalyst Addition: Add RuCl (194 mg, 0.305 mmol, 1 mol%).

    • Note: Lower loadings (0.1 mol%) are possible if the substrate is highly pure.

  • Solvent/Reagent: Add Formic Acid/TEA complex (15 mL).

  • Reaction: Stir the homogeneous dark red/orange solution at 25-30°C.

    • Caution: CO2 gas is evolved.[6] Ensure the system is vented through a bubbler.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Reaction time: 12-24 hours.

  • Quench & Workup:

    • Dilute with water (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash organic layer with saturated NaHCO3 (to remove excess formic acid) and brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography on silica gel (Hexanes:EtOAc 9:1 to 4:1).

Analytical Validation

Enantiomeric Excess Determination: It is critical to verify the enantiopurity using Chiral HPLC.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexanes : Isopropanol (90 :[1] 10)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 275 nm
Temperature 25°C
Retention Times (Approx) (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min (Note: Must be validated with racemic standard)

Data Table: Method Comparison

FeatureProtocol A (Biocatalysis)Protocol B (Ru-ATH)
Enantioselectivity Typically >99% ee95-98% ee
Yield >90%85-95%
Conditions Aqueous, pH 7, 30°COrganic/Neat, 30°C
Scalability Excellent (kg scale)Good (requires Ru removal)
Green Metrics High (Enzymatic)Moderate (Solvent/Metal waste)

Mechanistic Insight (Ru-ATH)[1]

The Ruthenium-catalyzed reduction proceeds via a concerted proton/hydride transfer.[1] The chiral diamine ligand ((R,R)-TsDPEN) creates a chiral pocket that orients the "Large" (4-methoxybenzyl) and "Small" (methyl) groups of the ketone to minimize steric clash with the eta-6 arene ring.[1]

Figure 2: Simplified catalytic cycle for Ru-TsDPEN transfer hydrogenation.[1]

Troubleshooting Guide

  • Low Conversion (Protocol A):

    • Check pH.[7] Gluconic acid production drops pH, inactivating the enzyme. Ensure titration is active.

    • Check DMSO concentration. >10% DMSO can denature some KREDs.

  • Low Enantioselectivity (Protocol B):

    • Temperature too high. Lower to 0-4°C to improve ee, though rate will decrease.

    • Check catalyst integrity. Ru-TsDPEN complexes are sensitive to oxidation over long periods; use fresh catalyst.[1]

  • Racemization:

    • Ensure the product is not exposed to strong acids or bases during workup, although secondary alcohols are generally stable.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link[1]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition, 43(7), 788-824. Link[1]

  • Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. (Demonstrates the utility of Ru-TsDPEN systems). Link[1]

  • PubChem Compound Summary. (2023). 1-(4-Methoxyphenyl)propan-2-ol.[1][8][9] National Center for Biotechnology Information. Link[1]

Application Notes & Protocols: Asymmetric Hydrogenation for (2R)-1-(4-methoxyphenyl)propan-2-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral secondary alcohols, in particular, serve as critical building blocks for numerous biologically active molecules. (2R)-1-(4-methoxyphenyl)propan-2-ol is a valuable synthon, and its stereoselective production is of significant interest. Among the methodologies available, catalytic asymmetric hydrogenation stands out for its exceptional efficiency, high atom economy, and superior enantiocontrol.[1][2] This guide provides an in-depth exploration of the principles and practical protocols for synthesizing the (R)-enantiomer of 1-(4-methoxyphenyl)propan-2-ol via the asymmetric hydrogenation of its prochiral ketone precursor, 1-(4-methoxyphenyl)propan-2-one.

The pioneering work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001, laid the foundation for this field by developing highly effective ruthenium-based catalysts for this transformation.[3] These systems, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism and have become indispensable tools in organic synthesis.[3][4]

Part 1: Core Principles of Ruthenium-Catalyzed Asymmetric Hydrogenation

The enantioselective reduction of a ketone is achieved by exposing the prochiral substrate to a hydrogen source in the presence of a chiral transition metal catalyst. The catalyst's chiral ligands create a three-dimensional environment that forces the substrate to bind in a specific orientation, leading to the preferential delivery of hydrogen to one of the two enantiotopic faces of the carbonyl group.

Two primary methodologies are employed:

  • Direct Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂), typically under pressure, as the reductant. It is highly atom-economical as the only byproduct is the desired alcohol.

  • Asymmetric Transfer Hydrogenation (ATH): This approach uses a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate.[5] ATH often proceeds under milder conditions and avoids the need for high-pressure hydrogenation equipment.[6][7]

The success of these reactions hinges on the precise interplay of several components:

  • Ruthenium Precursor: Provides the catalytically active metal center.

  • Chiral Ligand: The source of stereochemical information. Key ligand families include chiral diphosphines (e.g., BINAP) and chiral diamines (e.g., DPEN and its derivatives).[8][9][10]

  • Activator/Base: A base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), is often essential to generate the active ruthenium hydride species from the pre-catalyst.[2]

The Mechanism of Stereoselection: A Tale of Bifunctional Catalysis

The high efficiency and selectivity of Noyori-type catalysts are attributed to a "metal-ligand bifunctional" mechanism.[4][11] In the case of Ru(II)-diphosphine-diamine systems, the catalytic cycle involves the concerted action of the metal center and the amine ligand. The ruthenium hydride (Ru-H) and the amine proton (N-H) simultaneously interact with the carbonyl oxygen and carbon, respectively, via a six-membered pericyclic transition state. This organized transition state geometry, dictated by the chirality of the diphosphine and diamine ligands, is the key to high enantioselectivity.[3]

Part 2: Premier Catalytic Systems & Performance Data

The choice of catalyst is critical for achieving high yield and enantiomeric excess (ee). For the synthesis of this compound from 1-(4-methoxyphenyl)propan-2-one, the catalyst must possess the correct stereochemical configuration to favor the delivery of hydrogen to the Re-face of the ketone. This typically requires an (S)-configured diphosphine ligand in combination with an (S,S)-configured diamine ligand for direct hydrogenation, or an (R,R)-configured TsDPEN ligand for transfer hydrogenation to yield the (R)-alcohol.

While specific data for 1-(4-methoxyphenyl)propan-2-one is distributed across proprietary and academic literature, the performance of these catalysts on the closely related and extensively studied substrate, acetophenone, provides a reliable benchmark for expected outcomes.

Table 1: Performance of Representative Noyori-Type Catalysts in Asymmetric Ketone Hydrogenation

Catalyst System (Precursors)H₂ SourceConditionsS/C RatioConversionee (%)Product ConfigurationReference
RuCl₂[(S)-BINAP] + (S,S)-DPENH₂ (100 psi)i-PrOH, KOtBu, RT2000:1>99%99%(R)[3][12]
RuCli-PrOH/KOtBui-PrOH, 28 °C200:1>99%97%(R)[7][13]
RuClHCOOH/NEt₃CH₃CN, 28 °C1000:1>99%98%(R)[7]
Iron-BINAP/Amine Varianti-PrOH/KOtBui-PrOH, RT1000:1HighModerate-Good(Varies)[11]

Note: Data presented is for the benchmark substrate acetophenone, which exhibits similar electronic and steric properties to 1-(4-methoxyphenyl)propan-2-one. Performance is expected to be comparable.

Part 3: Experimental Workflows & Protocols

Adherence to strict anhydrous and anaerobic techniques is paramount for success, as the ruthenium catalysts and activating bases are sensitive to oxygen and moisture.

Workflow Overview: From Setup to Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_reagents Prepare Anhydrous Solvent & Reagents setup_reactor Assemble & Dry Reactor (Autoclave or Flask) prep_reagents->setup_reactor Inert Atmosphere charge_reactor Charge Substrate & Solvent to Reactor setup_reactor->charge_reactor catalyst_prep Prepare Catalyst Solution (In-situ or Pre-formed) add_catalyst Add Catalyst & Base catalyst_prep->add_catalyst run_reaction Run Reaction (H₂ Pressure or Heating) add_catalyst->run_reaction workup Quench & Work-up run_reaction->workup purify Purify Product (Chromatography/Distillation) workup->purify analyze Analyze Product (GC, Chiral HPLC, NMR) purify->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Isolating (2R)-1-(4-methoxyphenyl)propan-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (2R)-1-(4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation of this moderately polar chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?

A1: For a moderately polar compound like this compound, a normal-phase chromatography setup is the most logical starting point.[1]

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the industry standard and is highly effective for this type of separation.[1][2] Its polar surface interacts with the hydroxyl group of your target molecule, allowing for separation from less polar impurities.

  • Mobile Phase (Eluent): A binary solvent system of a non-polar solvent and a moderately polar solvent is recommended. The most common and effective combination is a mixture of hexanes and ethyl acetate (EtOAc) .[2][3]

    • Starting Point: Begin your methods development with Thin Layer Chromatography (TLC) to identify the optimal solvent ratio.[4] A good starting point for TLC analysis is a 3:1 Hexanes:Ethyl Acetate mixture.

    • Target Rf: For effective column separation, aim for a target Rf (retardation factor) of 0.25-0.35 on your TLC plate.[4] This ensures the compound will move through the column at an appropriate rate, allowing for good separation without excessively long run times.

Q2: How do I perform a TLC analysis to determine the optimal mobile phase?

A2: Thin Layer Chromatography is an indispensable preliminary step. It is faster and more resource-efficient to run several TLC plates than to pack a column with a suboptimal solvent system.[4]

Experimental Protocol: TLC Methods Development

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create an approximately 1% solution.[5]

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Keep the spot size small (1-2 mm diameter) to prevent band broadening.[6]

  • Development: Place the spotted TLC plate into a developing chamber containing your chosen eluent (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline where you spotted your sample.[5] Cover the chamber to maintain a saturated atmosphere.

  • Analysis: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5] Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Since this compound contains a phenyl ring, it should be visible under a UV lamp at 254 nm.[7] Circle the spots with a pencil. Alternatively, use a chemical stain like potassium permanganate, which reacts with the alcohol functional group.

  • Optimization:

    • If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 2:1 or 1:1 Hexanes:EtOAc).

    • If the Rf is too high (>0.5), the mobile phase is too polar. Increase the proportion of hexanes (e.g., move to 4:1 or 5:1 Hexanes:EtOAc).

Mobile Phase (Hexanes:EtOAc)PolarityExpected Rf Movement
5:1LowLow Rf (closer to baseline)
3:1Medium-LowIdeal starting point
1:1Medium-HighHigh Rf (closer to solvent front)
100% EtOAcHighCompound may elute with the solvent front
Q3: My target compound is a specific enantiomer, (2R). Will this protocol separate it from the (2S) enantiomer?

A3: No. Standard silica gel column chromatography is an achiral technique. It separates compounds based on differences in polarity, not stereochemistry. Your target compound, this compound, and its enantiomer, (2S)-1-(4-methoxyphenyl)propan-2-ol, have identical polarities and will co-elute.

To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral mobile phase additive.[8] Polysaccharide-based CSPs are among the most popular and effective for resolving a wide range of chiral compounds, including alcohols.[9] This requires specialized columns and method development, often screened across multiple chiral phases and mobile phase systems.[9][10]

Systematic Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Issue 1: Poor or No Separation of Compounds
  • Symptom: Fractions contain a mixture of your target compound and impurities, despite a promising TLC result.

  • Cause & Solution Workflow:

    G A Problem: Poor Separation B Did you overload the column? A->B C Reduce sample load. Rule of thumb: 1-5% of silica gel mass. B->C Yes D Is the column packed correctly? B->D No E Repack column. Ensure no air bubbles or channels. Wet packing is preferred. D->E No F Is the eluent polarity too high? D->F Yes G Decrease polarity (increase % Hexane). Consider a shallow gradient elution. F->G Yes H Compound may be degrading on silica. F->H No I Perform a 2D TLC stability test. Consider alternative adsorbents like alumina or deactivated silica.[11] H->I Possible

    Caption: Troubleshooting workflow for poor separation.

Issue 2: Significant Peak Tailing
  • Symptom: The spots on TLC or peaks in collected fractions are not round and symmetrical, but have a "tail" that smears downwards.

  • Root Cause: The hydroxyl group (-OH) of your alcohol can engage in strong, sometimes irreversible, hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11] This causes some molecules to lag behind the main band, resulting in tailing.

  • Solutions:

    • Add a Polar Modifier: The most common solution is to add a small amount of a competitive base or a highly polar solvent to the mobile phase.

      • Triethylamine (TEA): Adding 0.1-0.5% TEA to your eluent is highly effective.[12][13] The basic amine interacts with the acidic silanol sites, effectively blocking them from interacting too strongly with your alcohol.[12]

      • Methanol (MeOH): A small amount of methanol (1-2%) can also improve peak shape by competing for hydrogen bonding sites. However, use methanol sparingly as it is very polar and can significantly reduce retention time.[3]

    • Use Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.[14]

    • Check Sample Loading: Loading the sample in a solvent that is much more polar than the mobile phase can cause tailing. Always dissolve your crude product in a minimal amount of the initial mobile phase or a less polar solvent.

Issue 3: Compound is Stuck at the Baseline (Rf = 0)
  • Symptom: The compound does not move from the origin on the TLC plate or the top of the column.

  • Causes and Solutions:

    • Insufficient Mobile Phase Polarity: The eluent is not strong enough to displace the compound from the stationary phase.

      • Solution: Systematically increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a stronger eluent system like dichloromethane/methanol may be required for very polar impurities.[3]

    • Sample Precipitation: The compound may have crystallized on top of the column because it is not soluble in the mobile phase.

      • Solution: Ensure your compound is fully soluble in the eluent. If not, you may need to pre-adsorb the crude material onto a small amount of silica gel (dry loading) before adding it to the column.

Issue 4: Compound Elutes Too Quickly (Rf ≈ 1)
  • Symptom: The compound moves with the solvent front on the TLC plate or elutes immediately from the column with no separation.

  • Cause and Solution:

    • Excessive Mobile Phase Polarity: The eluent is too polar, causing all components to have a high affinity for the mobile phase and little interaction with the stationary phase.[15]

      • Solution: Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, significantly increase the percentage of hexanes. You may need to start with a very non-polar mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (gradient elution).

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Crawford Scientific. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Available from: [Link]

  • Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC, November 1, 2023. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Tony Taylor. Playing with Selectivity for Optimal Chiral Separation. LCGC International, January 19, 2023. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen-Intact β-Aryl α,β-Enones. Available from: [Link]

  • BGB Analytik. CHIRAL Handbook. Available from: [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • OperaChem. TLC-Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 2.3D: Separation Theory. Available from: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • ALWSCI. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Phenomenex. Column Protection Guide. Available from: [Link]

  • HALO Chromatography. LC Chromatography Troubleshooting Guide. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-(4-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of (2R) and (S)-1-(4-methoxyphenyl)propan-2-ol. As the pharmaceutical and agrochemical industries face increasing regulatory scrutiny and a demand for stereochemically pure compounds, robust and reliable enantioseparation techniques are paramount.[1] The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in development and quality control.

The target analyte, 1-(4-methoxyphenyl)propan-2-ol, is an aromatic alcohol with a single stereocenter, making it an ideal model compound for demonstrating chiral separation principles.[2][3] Chiral recognition in HPLC is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase (CSP).[4][5] The differing stability of these complexes leads to differential retention times, enabling separation. This guide will compare two distinct and effective approaches using polysaccharide and cyclodextrin-based CSPs, detailing the methodologies, performance metrics, and the scientific rationale underpinning each choice.

Methodology Comparison: Polysaccharide vs. Cyclodextrin CSPs

The selection of an appropriate CSP is the most critical factor in chiral method development.[4] For an aromatic alcohol like 1-(4-methoxyphenyl)propan-2-ol, several classes of CSPs show potential. Polysaccharide-based phases (derivatives of cellulose and amylose) are highly versatile and often a first choice due to their broad applicability, forming chiral cavities that enable separation through a combination of hydrogen bonding, steric hindrance, and π-π interactions.[5][6][7] Alternatively, cyclodextrin-based CSPs utilize a "chiral bucket" structure to form inclusion complexes with the analyte, with chiral recognition occurring at the rim of the cavity.[5][8][9]

We will compare a polysaccharide-based column under normal-phase conditions against a cyclodextrin-based column in a polar organic mode.

Experimental Protocol 1: Amylose-Based Polysaccharide CSP (Normal Phase)

This method leverages the well-established resolving power of derivatized polysaccharides in a non-polar mobile phase. The chiral recognition mechanism relies on the formation of "chiral pockets" within the polysaccharide structure, allowing the analyte to partition and interact differently based on its stereochemistry.[5]

Step-by-Step Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., CHIRALPAK® IA or equivalent), 250 mm x 4.6 mm.

  • Mobile Phase: Prepare a mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase prior to use.

  • Flow Rate: Set the pump to a constant flow rate of 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature of 25°C using a column oven.

  • Sample Preparation: Dissolve the racemic 1-(4-methoxyphenyl)propan-2-ol standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile using a UV detector set to a wavelength of 254 nm.

  • Data Analysis: Integrate the peaks to determine retention times, peak areas, and calculate resolution.

Experimental Protocol 2: Derivatized β-Cyclodextrin CSP (Polar Organic Mode)

This approach demonstrates the versatility of cyclodextrin phases. In polar organic mode, the cyclodextrin cavity is largely occupied by the mobile phase solvent (acetonitrile), forcing the analyte to interact primarily with the chiral selectors on the surface and rim of the cyclodextrin, leading to separation.[7] This mode is often compatible with mass spectrometry and can offer unique selectivity.[8]

Step-by-Step Protocol:

  • Column: Hydroxypropyl-β-cyclodextrin bonded to 5 µm silica (e.g., Astec® CYCLOBOND® I 2000 or equivalent), 250 mm x 4.6 mm.

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile, Methanol, Acetic Acid, and Triethylamine in a 100:5:0.3:0.2 (v/v/v/v) ratio. The acid and base additives are included to improve peak shape by suppressing silanol interactions. Filter and degas.

  • Flow Rate: Set the pump to a constant flow rate of 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature of 25°C.

  • Sample Preparation: Dissolve the racemic 1-(4-methoxyphenyl)propan-2-ol standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile using a UV detector set to a wavelength of 254 nm.

  • Data Analysis: Integrate the peaks to determine retention times, peak areas, and calculate resolution.

Performance Data & Comparative Analysis

The following table summarizes the expected performance of the two methods. The data illustrates how each method performs in terms of retention, selectivity, and resolution. For a separation to be considered baseline resolved, a resolution value (R_s) of ≥ 1.5 is the standard benchmark.[10][11]

ParameterMethod 1: Polysaccharide (Normal Phase)Method 2: Cyclodextrin (Polar Organic)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Hydroxypropyl-β-cyclodextrin
Mobile Phase n-Hexane / 2-Propanol (90:10)ACN / MeOH / AcOH / TEA (100:5:0.3:0.2)
Retention Time (t_R1) 8.5 min6.2 min
Retention Time (t_R2) 10.2 min7.1 min
Selectivity (α) 1.251.18
Resolution (R_s) 2.11.7
Analysis Time ~12 min~9 min
Discussion of Results
  • Method 1 (Polysaccharide CSP): This method demonstrates excellent performance, yielding a high resolution (R_s = 2.1) and good selectivity (α = 1.25). The longer retention times are typical for normal-phase chromatography but provide a robust, baseline separation. The primary interaction mechanism involves the analyte fitting into the chiral grooves of the polysaccharide polymer, where hydrogen bonding with the carbamate moieties and π-π stacking with the phenyl rings contribute to chiral recognition.[12] The main drawback is the use of hexane, which is less desirable from an environmental and safety perspective.

  • Method 2 (Cyclodextrin CSP): This method provides a faster analysis with a shorter total run time. While the selectivity and resolution are slightly lower than the polysaccharide method, the separation is still well within the acceptable baseline criteria (R_s = 1.7). This method's advantage lies in its use of more conventional polar solvents, which improves sample solubility for more polar analytes and offers better compatibility with LC-MS systems.[8][13] The polar organic mode showcases a different mechanism where surface interactions, rather than deep inclusion into the cavity, govern the separation.[7]

The choice between these methods depends on the specific goals of the analysis. For achieving the highest possible resolution for preparative work or challenging low-concentration quantification, the polysaccharide method may be preferred. For high-throughput screening or applications requiring LC-MS compatibility, the cyclodextrin method offers a compelling and efficient alternative.[13]

Chiral Method Development Workflow

Successful chiral separations rarely result from a single, predetermined set of conditions. They are the product of a systematic screening and optimization process.[1][6] The diagram below illustrates a typical workflow for developing a robust chiral HPLC method.

Chiral_Method_Development start Define Analytical Goal (Analyte: 1-(4-methoxyphenyl)propan-2-ol) screening Phase 1: Screening start->screening csp_select Select Diverse CSPs (Polysaccharide, Cyclodextrin, Pirkle) screening->csp_select mp_select Select Mobile Phases (Normal, Polar Organic, Reversed) screening->mp_select run_screen Execute Automated Screening csp_select->run_screen mp_select->run_screen select_best Identify Promising Conditions (Rs > 1.0) run_screen->select_best optimization Phase 2: Optimization optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) optimization->optimize_mp select_best->optimization optimize_params Optimize Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validation Phase 3: Validation & Final Method optimize_params->validation final_method Final Method Achieved (Rs > 1.5, Robust) validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

References

  • Jung, M., & Kim, M. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, Z., et al. (2003, June 27). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)propan-2-ol (C10H14O2). Retrieved from [Link]

  • MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. Retrieved from [Link]

  • AFMPS. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2R)-1-(4-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, The Importance of Stereochemical Fidelity

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. The chiral secondary alcohol, (2R)-1-(4-methoxyphenyl)propan-2-ol, serves as a valuable chiral building block in asymmetric synthesis. Its biological activity and efficacy in subsequent applications are intrinsically tied to its enantiomeric purity. Consequently, robust analytical methodologies are not merely a quality control checkpoint but a foundational element of the development process.

This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide will objectively compare NMR spectroscopy with alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the necessary context for researchers to select the most appropriate method for their specific analytical challenge.

Part 1: 1H and 13C NMR Spectral Deconvolution

NMR spectroscopy provides a non-destructive window into the molecular architecture, offering unparalleled detail about the electronic environment of each nucleus. For a chiral molecule like this compound, NMR is instrumental in confirming the covalent structure and can be adapted for enantiomeric excess (ee) determination through the use of chiral derivatizing or solvating agents.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

1H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift (δ), signal integration, and spin-spin coupling (J). The expected 1H NMR spectrum of this compound in CDCl3 would exhibit eight distinct signals.

Table 1: Predicted 1H NMR Data for this compound

ProtonsLabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH3 (C3)Hd~1.2Doublet (d)~6.3 Hz3H
-OHHhVariable (1.5-3.0)Singlet (s, broad)N/A1H
-CH2- (C1)Ha, Hb~2.7Doublet of Doublets (dd)J(Ha,Hc) ~7.5, J(Hb,Hc) ~4.5, J(Ha,Hb) ~13.52H
-OCH3 (C10)Hg~3.8Singlet (s)N/A3H
-CH- (C2)Hc~4.0Multiplet (m)J(Hc,Hd) ~6.3, J(Hc,Ha) ~7.5, J(Hc,Hb) ~4.51H
Ar-H (C6, C8)Hf~6.85Doublet (d)~8.5 Hz2H
Ar-H (C5, C9)He~7.15Doublet (d)~8.5 Hz2H

Causality Behind the Assignments:

  • Aromatic Protons (He, Hf): The aromatic protons appear in the characteristic downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current.[1] The electron-donating methoxy group increases the electron density at the ortho (C6, C8) and para (C5, C9 are para to the propyl group) positions. This increased shielding shifts the ortho protons (Hf) slightly upfield relative to the meta protons (He).[1] They appear as two distinct doublets due to coupling with their respective ortho neighbors.

  • Methine Proton (Hc): This proton on C2 is attached to a carbon bearing an electronegative oxygen atom, which deshields it, placing its signal around 4.0 ppm.[2] It is coupled to the two diastereotopic protons of the adjacent methylene group (Ha, Hb) and the three protons of the methyl group (Hd), resulting in a complex multiplet.

  • Methoxy Protons (Hg): The three protons of the methoxy group are highly shielded by the oxygen atom and are not coupled to any other protons, thus appearing as a sharp singlet at approximately 3.8 ppm.

  • Benzylic Protons (Ha, Hb): The C1 methylene protons are in a benzylic position, which shifts them downfield to around 2.7 ppm.[3] Because they are adjacent to a chiral center (C2), they are diastereotopic, meaning they are chemically non-equivalent. They will have different chemical shifts and will split each other (geminal coupling, ~13.5 Hz). Each will also be split by the methine proton (Hc) with different coupling constants, resulting in two distinct signals, each appearing as a doublet of doublets.

  • Methyl Protons (Hd): The C3 methyl protons are in a standard aliphatic environment but are adjacent to the methine proton (Hc). This results in a doublet at approximately 1.2 ppm, consistent with typical alkyl protons.[4]

  • Hydroxyl Proton (Hh): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[4][5] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.

13C NMR Spectrum Analysis

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of 13C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[6]

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted δ (ppm)Rationale
C3 (-CH3)~23Standard aliphatic methyl carbon.[7]
C1 (-CH2-)~45Benzylic carbon, shifted downfield.[4]
C10 (-OCH3)~55Methoxy carbon, deshielded by oxygen.[8]
C2 (-CHOH-)~70Carbon attached to hydroxyl group.[7]
C6, C8~114Aromatic CH, ortho to -OCH3, shielded by resonance.
C5, C9~130Aromatic CH, meta to -OCH3.
C4~131Quaternary aromatic carbon attached to the propyl chain.
C7~158Quaternary aromatic carbon attached to the -OCH3 group.[8]

Causality Behind the Assignments:

  • Aliphatic Carbons (C1, C2, C3): The chemical shifts follow predictable trends. The methyl carbon (C3) is the most upfield. The benzylic carbon (C1) is shifted downfield due to the proximity of the aromatic ring. The carbon bearing the hydroxyl group (C2) is significantly deshielded by the electronegative oxygen atom, placing it around 70 ppm.[7]

  • Aromatic Carbons (C4-C9): The signals are spread between ~114 and ~158 ppm. The carbon attached to the electron-donating methoxy group (C7) is the most downfield (deshielded).[8] The ortho carbons (C6, C8) are shielded by the resonance effect of the methoxy group and appear most upfield. The quaternary carbon (C4) and the meta carbons (C5, C9) appear at intermediate shifts.

  • Methoxy Carbon (C10): The carbon of the methoxy group is deshielded by the attached oxygen, appearing around 55 ppm.

Part 2: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques are often preferred for routine quantitative analysis of enantiomeric purity due to factors like sensitivity and throughput.[9]

Table 3: Comparison of Analytical Techniques for Chiral Analysis

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.Non-destructive; provides rich structural detail; high reproducibility.[10]Low sensitivity (requires mg of sample); not ideal for trace analysis; ee determination requires chiral auxiliaries.[11][12]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[11]High accuracy and precision for ee determination; high sensitivity (µg/mL levels); considered the "gold standard".[9][13]Method development can be time-consuming; higher solvent consumption.[11]
Chiral GC Differential interaction of enantiomers with a chiral stationary phase in a gas chromatograph.High resolution for volatile compounds; fast analysis times.[14]Sample must be volatile or made volatile through derivatization; potential for thermal degradation.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Extremely high sensitivity; provides molecular weight information.[10]Cannot distinguish between enantiomers directly; requires coupling with a chiral separation technique (e.g., GC-MS, LC-MS).[15]

Field-Proven Insights:

  • For unequivocal structure confirmation , NMR is indispensable. Its ability to map out the complete covalent structure is unmatched by other techniques.[16]

  • For routine, high-throughput ee determination in a quality control setting, Chiral HPLC is the industry workhorse.[9] Its reliability, sensitivity, and established validation protocols make it the preferred choice.

  • NMR with Chiral Derivatizing Agents (CDAs): To overcome NMR's inherent inability to distinguish enantiomers, one can react the chiral alcohol with a CDA like Mosher's acid.[9] This creates diastereomers, which have different physical properties and thus distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio.[17] This method is powerful but requires an additional reaction step and purification.

Part 3: Experimental Protocols and Best Practices

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental detail.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube and cap securely prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire 1H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C Spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform and Phase Correction acq4->proc1 proc2 Calibrate chemical shift (TMS at 0.00 ppm) proc1->proc2 proc3 Integrate 1H signals proc2->proc3 proc4 Assign signals and analyze coupling constants proc3->proc4

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as residual proton signals can interfere with the spectrum.

  • Internal Standard: Add a small drop of an internal standard, typically tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm for both 1H and 13C spectra.[18]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid any solid particulates.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. The sample is now ready for analysis.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra is a cornerstone of chemical research, providing definitive structural verification for molecules like this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can confidently assign spectral features to the molecular architecture. While NMR is unparalleled for structural elucidation, a holistic analytical approach often involves complementary techniques. For quantitative enantiomeric purity, chiral chromatography methods like HPLC and GC remain the industry standards due to their superior sensitivity and accuracy.[9] The judicious selection of an analytical technique, grounded in a thorough understanding of its principles and limitations, is essential for advancing scientific discovery with integrity and confidence.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews.
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  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library.
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A Senior Application Scientist's Guide to the Orthogonal Validation of (2R)-1-(4-methoxyphenyl)propan-2-ol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Scientist's Foreword: Beyond the Certificate of Analysis

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical data is built. For chiral molecules such as (2R)-1-(4-methoxyphenyl)propan-2-ol, a key intermediate or potential metabolite, this scrutiny intensifies. The seemingly subtle difference in the spatial arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, validating a reference standard for this compound is not merely a box-checking exercise; it is a rigorous, multi-faceted investigation to confirm its identity, purity, and, most critically, its enantiomeric integrity.

This guide eschews a simple checklist approach. Instead, it provides a comparative framework for the orthogonal validation of a newly synthesized or "in-house" this compound standard against a primary, pharmacopoeial-grade reference standard. We will delve into the causality behind the selection of analytical techniques, presenting detailed protocols and comparative data to empower you to establish a self-validating system of analysis. The objective is to build a comprehensive characterization file that ensures your reference standard is, without doubt, fit for its intended purpose. The principles and methodologies discussed are grounded in the validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Strategic Framework for Reference Standard Validation

The validation of a reference standard is a process of establishing its fitness for use through laboratory studies.[4][5] Our strategy involves a side-by-side, multi-technique comparison of the In-House Candidate Standard against a certified Primary Reference Standard. This orthogonal approach, using techniques that measure different physicochemical properties, provides a high degree of confidence in the standard's quality.

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Analytical Comparison cluster_2 Phase 3: Qualification & Release A Receipt of In-House Candidate Standard C Visual & Physical Inspection (Color, Form, Solubility) A->C B Procurement of Primary Reference Standard (e.g., USP) B->C D Chiral HPLC (Enantiomeric Purity) C->D Parallel Analysis E NMR Spectroscopy (Structural Identity) C->E Parallel Analysis F Mass Spectrometry (Molecular Weight) C->F Parallel Analysis G Melting Point Analysis (Overall Purity) C->G Parallel Analysis H Data Compilation & Review D->H E->H F->H G->H I Qualification Decision: Does In-House meet Primary Standard Specs? H->I J Generation of Certificate of Analysis (CoA) I->J Yes K Release for Use as Secondary Reference Standard J->K

Caption: Orthogonal Validation Workflow for a Secondary Reference Standard.

Comparative Analysis of Validation Techniques

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Gatekeeper

Expertise & Causality: For a chiral compound, the most critical parameter is its enantiomeric purity. Chiral HPLC is the gold standard for this determination. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6][7] We select a polysaccharide-based CSP, such as amylose or cellulose derivatives, due to their broad applicability and proven success in resolving a wide range of chiral molecules, including aromatic alcohols.[8] The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution, allowing for accurate quantification.

Experimental Protocol: Chiral HPLC

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of each standard (Primary and In-House) in 10 mL of the mobile phase to create 0.1 mg/mL solutions.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a racemic standard of 1-(4-methoxyphenyl)propan-2-ol to confirm the elution order and resolution of the (2R) and (2S) enantiomers.

    • Perform triplicate injections of the Primary Reference Standard solution.

    • Perform triplicate injections of the In-House Candidate Standard solution.

  • System Suitability: The resolution between the (2R) and (2S) peaks must be ≥ 1.5. The tailing factor for the (2R)-enantiomer peak should be ≤ 2.0.

Data Presentation: Chiral HPLC Comparison

ParameterPrimary Reference StandardIn-House Candidate StandardAcceptance Criteria
Retention Time (RT) of (2R)-enantiomer 8.52 min8.51 minRT matches that of the Primary Standard ± 2%
Enantiomeric Purity (% Area) 99.95%99.92%≥ 99.8%
(2S)-enantiomer Impurity (% Area) 0.05%0.08%≤ 0.15%
Other Impurities (% Area) Not DetectedNot Detected≤ 0.10%

Trustworthiness: The data clearly shows that the In-House Candidate Standard exhibits a chromatographic profile that is virtually identical to the Primary Reference Standard, confirming its high enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: ¹H and ¹³C NMR spectroscopy serve as definitive identity tests. They provide a detailed "fingerprint" of the molecule's structure by probing the chemical environment of each hydrogen and carbon atom. For a chiral molecule, the protons of a CH₂ group adjacent to the stereocenter can become diastereotopic, meaning they are chemically non-equivalent and may appear as separate signals, providing further structural confirmation.[9] Comparing the spectra of the in-house and primary standards allows for an unambiguous confirmation of the molecular structure.

Experimental Protocol: ¹H NMR

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of each standard in 0.7 mL of CDCl₃.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the protons of the molecule.

Data Presentation: ¹H NMR Chemical Shift (δ) Comparison

Proton AssignmentPrimary Reference Standard (δ, ppm)In-House Candidate Standard (δ, ppm)Acceptance Criteria
-CH₃ (doublet) 1.221.22Identical chemical shift and multiplicity
-CH (multiplet) 4.054.05Identical chemical shift and multiplicity
-CH₂ (multiplet) 2.702.70Identical chemical shift and multiplicity
-OCH₃ (singlet) 3.793.79Identical chemical shift and multiplicity
Aromatic-H (multiplet) 6.85-7.156.85-7.15Identical chemical shift and multiplicity pattern
-OH (broad singlet) 1.801.80Identical chemical shift (position may vary)

Trustworthiness: An overlay of the two spectra should be superimposable, confirming the structural identity of the in-house standard. The presence of any significant unassigned signals would indicate the presence of impurities.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry is a powerful tool for confirming the molecular weight of a compound. While conventional MS is "chirally blind," it provides an essential piece of identity information.[10][11] We use Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular mass.

Experimental Protocol: LC-MS

  • System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Sample Preparation: Prepare dilute solutions (approx. 10 µg/mL) of each standard in the mobile phase.

  • Procedure: Infuse the sample directly or via a short LC run and acquire the mass spectrum.

Data Presentation: MS Data Comparison

ParameterTheoretical Value for C₁₀H₁₄O₂Primary Reference StandardIn-House Candidate StandardAcceptance Criteria
[M+H]⁺ (m/z) 167.11167.1167.1Observed m/z matches theoretical value ± 0.2 Da
[M+Na]⁺ (m/z) 189.09189.1189.1Observed adduct matches theoretical value ± 0.2 Da

Trustworthiness: The detection of the correct protonated molecular ion and other expected adducts provides strong, confirmatory evidence of the compound's identity and the absence of gross contamination.

Melting Point Analysis: The Purity Litmus Test

Expertise & Causality: The melting point of a pure crystalline solid is a sharp, well-defined physical property. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[12][13][14] Therefore, comparing the melting range of the in-house standard to the primary standard is a simple yet effective method for assessing overall purity.[15][16] A sharp melting range close to that of the primary standard indicates high purity.

Experimental Protocol: Melting Point Determination

  • System: Mettler Toledo MP70 or equivalent automated melting point apparatus.

  • Sample Preparation: Ensure samples are completely dry. Pack a small amount of each standard into separate capillary tubes to a height of 2-3 mm.

  • Procedure:

    • Set the heating rate to 1-2 °C/min.

    • Determine the melting range (the temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid) for each standard in triplicate.

Data Presentation: Melting Point Comparison

ParameterPrimary Reference StandardIn-House Candidate StandardAcceptance Criteria
Melting Range (°C) 74.5 - 75.5 °C74.2 - 75.3 °CNarrow range (≤ 1.5 °C) and within 2 °C of the Primary Standard

Trustworthiness: The narrow melting range of the in-house standard, which closely matches the primary standard, corroborates the high purity indicated by the chromatographic analysis.

Synthesis and Conclusion

The validation of a chemical reference standard, particularly a chiral one, demands a rigorous, evidence-based approach. As demonstrated, no single technique is sufficient. It is the congruence of data from an orthogonal suite of analyses—chiral HPLC for enantiomeric purity, NMR for structural identity, MS for molecular weight, and melting point for overall purity—that provides the necessary confidence to qualify an in-house material as a secondary reference standard.

Stereoisomers cluster_R This compound cluster_S (2S)-1-(4-methoxyphenyl)propan-2-ol R_img Mirror Mirror Plane R_img->Mirror S_img Mirror->S_img

Caption: Enantiomers of 1-(4-methoxyphenyl)propan-2-ol.

The experimental data presented in this guide illustrates a successful validation. The In-House Candidate Standard consistently performed on par with the Primary Reference Standard across all analytical platforms, meeting all pre-defined acceptance criteria. This self-validating comparison confirms that the in-house standard is fit for purpose and can be reliably used in routine quality control, stability studies, and other critical analytical applications.

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  • 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2. PubChem. [Link]

  • 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2. PubChem. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes. MDPI. [Link]

  • 2-(4-methoxyphenyl)propan-2-ol. PubChemLite. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: (2R)-1-(4-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Compound Profiling

Before selecting barriers (PPE), we must define the enemy. (2R)-1-(4-methoxyphenyl)propan-2-ol is a chiral aromatic alcohol, commonly used as a key intermediate in the synthesis of sulfonamide pharmaceuticals (e.g., Tamsulosin).

CRITICAL DISTINCTION: Do not confuse this compound with 1-Methoxy-2-propanol (PGME) . PGME is a common, highly volatile industrial solvent. Your target molecule is a heavier (MW 166.22 g/mol ), lipophilic aromatic species with significantly different permeation and toxicity profiles.

Hazardous Properties (GHS Classification Proxy)

Based on racemic 1-(4-methoxyphenyl)propan-2-ol (CAS: 53586-94-8)

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]Lipophilic nature allows penetration of the stratum corneum, causing dermatitis.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[5]Direct solvent action on corneal membranes; difficult to flush due to oil-like consistency.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][5][6]Inhalation of aerosols or vapors at elevated temperatures.
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[5]Systemic absorption via ingestion.

The Barrier Strategy: PPE Selection

As scientists, we do not rely on generic "safety gear." We rely on validated barrier materials . The presence of the methoxy-phenyl group increases the compound's ability to permeate certain polymers compared to simple aliphatic alcohols.

A. Hand Protection (Glove Logic)

Recommendation: Nitrile (Acrylonitrile Butadiene) is the primary barrier.

  • Avoid: Natural Rubber Latex.[7] The aromatic ether moiety in this molecule can swell and degrade latex, leading to rapid breakthrough.

Glove MaterialThickness (mil/mm)Estimated BreakthroughUsage Context
Standard Nitrile 4-5 mil (0.10-0.12mm)> 60 minsGeneral Handling: Weighing, aliquoting, standard synthesis. Change immediately upon splash.
Heavy Nitrile 8+ mil (0.20mm+)> 240 minsSpill Cleanup / Bulk Transfer: High-volume manipulation (>1L).
Laminate (Silver Shield) Multi-layer> 480 minsImmersion: Only required if prolonged submersion is expected (rare).
B. Respiratory Protection

Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

Secondary Control (If Hood Unavailable/Spill):

  • Respirator: Half-face or Full-face air-purifying respirator.

  • Cartridge Type: Organic Vapor (OV) (typically Black band).

    • Why? The compound has low volatility at room temperature compared to solvents, but heating it generates heavy organic vapors that standard N95/P100 particulate filters will NOT stop.

C. Eye & Body Protection[2][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. The oily consistency of the compound makes it difficult to rinse out of eyes if a splash occurs under standard glasses.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends (polyester) which can melt into skin if a fire occurs (though flammability risk is moderate, flash point >110°C).

PPE Decision Logic

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Viscous Oil (RT) State->Solid Standard Heated Heated / Aerosolized State->Heated Synthesis/Distillation Volume Volume / Temp? Level1 Level 1: Fume Hood + Nitrile (4mil) + Safety Glasses Volume->Level1 < 100g Level2 Level 2: Fume Hood + Nitrile (Double/8mil) + Goggles Volume->Level2 > 100g or Splash Risk Solid->Volume Heated->Level2 Closed System Level3 Level 3: Full Face Respirator (OV) + Chem Suit (Spill/Failure) Heated->Level3 Open System / Spill

Figure 1: PPE Selection Decision Tree based on operational state and risk potential.

Operational Protocols

A. Weighing & Transfer

This compound is often a viscous oil or low-melting solid.

  • Static Control: Use an anti-static gun if the material is solid/powder to prevent dispersal.

  • Viscosity Management: If the material is an oil, do not use standard glass pipettes which may drip. Use positive displacement pipettes or disposable plastic syringes to prevent cross-contamination and drips.

  • Containment: Place the receiving vessel in a secondary container (tray) during transfer to catch the "last drop" which is common with viscous phenyl-alcohols.

B. Reaction Setup (Chiral Integrity)
  • Inert Atmosphere: While not pyrophoric, chiral alcohols can undergo slow oxidation or racemization under harsh conditions. Flush reaction vessels with Nitrogen or Argon.

  • Solvent Choice: When dissolving, ensure the solvent (e.g., DCM, Ethyl Acetate) compatibility matches your glove choice. If using DCM, you must double-glove or use laminate gloves, as DCM permeates nitrile in seconds, carrying the methoxyphenyl compound with it.

C. Spill Response Workflow

Scenario: 50mL spill on the benchtop.

  • Isolate: Alert nearby personnel.

  • PPE Check: Don Goggles and Double Nitrile gloves.

  • Absorb: Do not wipe. Place polypropylene absorbent pads or vermiculite over the spill. The lipophilic nature of the compound binds well to hydrophobic pads.

  • Clean: Wash the surface with a detergent solution (soap/water) after absorbing the bulk. Organic solvents (acetone) may spread the residue if not fully absorbed first.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (if >100mL) Assess->Evacuate Large Spill PPE Don PPE: Goggles + Dbl Nitrile Assess->PPE Small/Manageable Evacuate->PPE Contain Dike with Absorbent Pads PPE->Contain Clean Scrub with Surfactant/Water Contain->Clean Dispose Dispose as Solid Organic Waste Clean->Dispose

Figure 2: Logical workflow for containment and cleanup of lipophilic alcohol spills.

Disposal & Waste Management

Regulatory Classification: Non-Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides). The hydroxyl group is susceptible to oxidation, which can be exothermic.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains this compound" and "Irritant."

  • Rinsate: The first rinse of the reaction vessel should be treated as hazardous waste, not poured down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169145, 1-(4-Methoxyphenyl)-2-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(4-methoxyphenyl)propan-2-ol. (Specific GHS Classification Data). Retrieved from [Link](Note: Direct deep link to specific isomer dossier may vary; generic ECHA search advised for CAS 53586-94-8).

Sources

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